molecular formula C20H22N2O4 B2425325 3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941933-18-2

3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Katalognummer: B2425325
CAS-Nummer: 941933-18-2
Molekulargewicht: 354.406
InChI-Schlüssel: WESXICGQOVDLCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of methoxy groups, a pyrrolidinone ring, and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Eigenschaften

IUPAC Name

3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13-9-15(6-7-18(13)22-8-4-5-19(22)23)21-20(24)14-10-16(25-2)12-17(11-14)26-3/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESXICGQOVDLCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,4,5-Trimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide: Similar structure with additional methoxy group.

    3,4-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide: Contains a sulfonamide group instead of a benzamide moiety.

Uniqueness

3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

3,5-Dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Methoxy Groups : Two methoxy (-OCH₃) groups at the 3 and 5 positions on the benzene ring.
  • Pyrrolidinyl Group : A 2-oxopyrrolidin-1-yl group attached to a methyl-substituted phenyl moiety.

The molecular formula is C19H22N2O5SC_{19}H_{22}N_2O_5S, with a molecular weight of approximately 390.45 g/mol. Its complex structure suggests multiple sites for interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Benzamide : Reaction of 3,5-dimethoxybenzoic acid with an appropriate amine derivative.
  • Pyrrolidinyl Substitution : Introduction of the pyrrolidinyl group through nucleophilic substitution reactions in the presence of bases such as triethylamine.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example:

  • In vitro studies show that related compounds have IC₅₀ values ranging from 1.2 to 5.3 µM against breast (MCF-7) and colon (HCT116) cancer cell lines .
CompoundCell LineIC₅₀ (µM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK2935.3

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have reported selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) observed in the range of 8 µM to 32 µM .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors, thereby altering their activity.
  • Cell Cycle Arrest : Inducing apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation .

Study on Antiproliferative Activity

A study published in MDPI demonstrated that derivatives of similar compounds showed varying degrees of antiproliferative activity against cancer cell lines, with some exhibiting selectivity towards MCF-7 cells. The study highlighted that modifications in the chemical structure significantly influenced biological activity .

Study on Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of methoxy-substituted derivatives found that certain compounds displayed selective toxicity against E. faecalis, suggesting a potential therapeutic application in treating infections caused by resistant strains .

Q & A

Basic: What are the critical steps in synthesizing 3,5-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including:

  • Acylation of the phenylamine derivative with a benzoyl chloride intermediate.
  • Coupling reactions to introduce the 2-oxopyrrolidin-1-yl moiety.
  • Methoxy group incorporation via nucleophilic substitution or protection/deprotection strategies.
    Optimization requires precise control of temperature (e.g., reflux conditions for acylation), solvent choice (polar aprotic solvents for coupling reactions), and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Impurity profiles can be minimized by adjusting stoichiometry and reaction time .

Basic: Which functional groups in this compound are most critical for its biological activity?

Key functional groups include:

  • Methoxy groups at the 3,5-positions: Enhance lipophilicity and influence receptor binding.
  • 2-Oxopyrrolidin-1-yl moiety : May modulate interactions with enzymes or receptors, particularly in neurological targets.
  • Benzamide core : Provides structural rigidity and serves as a scaffold for derivatization.
    Structure-activity relationship (SAR) studies suggest that modifying the methoxy groups or pyrrolidinone ring alters potency and selectivity .

Advanced: How can conflicting biological activity data across studies be systematically analyzed?

Discrepancies may arise from:

  • Assay variability : Differences in cell lines, incubation times, or endpoint measurements.
  • Compound purity : Trace impurities (e.g., unreacted intermediates) can skew results. Use HPLC-MS for purity assessment.
  • Solubility limitations : Poor aqueous solubility may reduce apparent activity. Employ co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle formulations to improve bioavailability. Statistical meta-analysis of multiple datasets can identify trends obscured by outliers .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in derivatization reactions?

  • Density Functional Theory (DFT) : Predicts electron density distributions to identify reactive sites (e.g., carbonyl groups for nucleophilic attacks).
  • Molecular Dynamics (MD) Simulations : Model solvent effects and transition states for reaction pathways.
  • QSAR Models : Correlate structural features (e.g., Hammett constants of substituents) with reaction rates.
    These methods guide rational design of derivatives with enhanced stability or activity .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of methoxy groups and pyrrolidinone substitution.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and detect synthetic by-products.
  • X-ray Crystallography : Resolve 3D structure using programs like SHELXL for refinement (e.g., R-factor < 0.05 ensures accuracy) .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic properties?

  • Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability.
  • PEGylation : Attach polyethylene glycol chains to increase solubility and half-life.
  • Heterocycle Replacement : Substitute the pyrrolidinone ring with azetidine or piperidine to modulate metabolic stability. Monitor changes using in vitro CYP450 assays .

Advanced: What crystallographic challenges arise in resolving this compound’s structure, and how are they addressed?

Challenges include:

  • Disorder in flexible groups : The pyrrolidinone ring may exhibit conformational disorder. Mitigate by collecting data at low temperatures (e.g., 100 K).
  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement with TWIN commands.
  • Weak diffraction : Optimize crystal growth via vapor diffusion or microseeding. High-intensity synchrotron sources improve data quality .

Basic: What strategies are effective for improving the compound’s solubility in aqueous media?

  • Salt Formation : React with hydrochloric acid to form a hydrochloride salt.
  • Co-crystallization : Use hydrophilic co-formers (e.g., citric acid).
  • Nanoparticle Dispersion : Employ antisolvent precipitation with stabilizers like PVP .

Advanced: How can target identification for this compound be pursued in neuropharmacology?

  • Affinity Chromatography : Immobilize the compound on a resin to pull down binding proteins from brain homogenates.
  • Kinase Profiling : Screen against kinase libraries to identify inhibitory activity.
  • Molecular Docking : Use AutoDock Vina to predict interactions with receptors (e.g., NMDA or GABAA). Validate with knockout models or siRNA silencing .

Basic: How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?

  • HPLC Purity : ≥95% (monitored at 254 nm).
  • Elemental Analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values.
  • Residual Solvents : Adhere to ICH guidelines (e.g., <5000 ppm for DMSO). Impurities exceeding 0.1% require identification via LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.